

Spectroscopic and Structural Elucidation of 7-Aminoquinazolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

Cat. No.: B184084

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Aminoquinazolin-4-ol**, a quinazolinone derivative of interest in medicinal chemistry. Due to the limited availability of complete, experimentally verified public data for this specific compound, this guide presents a combination of predicted spectroscopic data and experimental data for a closely related isomer, 6-aminoquinazolin-4(3H)-one, for comparative analysis. Detailed experimental protocols for obtaining and analyzing spectroscopic data are also included to facilitate further research.

Physicochemical Properties

Property	Value
Chemical Formula	C ₈ H ₇ N ₃ O
Molecular Weight	161.16 g/mol
CAS Number	90004-09-4

Predicted Spectroscopic Data for 7-Aminoquinazolin-4-ol

To assist researchers in the identification and characterization of **7-Aminoquinazolin-4-ol**, predicted Nuclear Magnetic Resonance (NMR) data has been generated using advanced

chemical shift prediction algorithms.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11.9	br s	N-H
~7.9	s	H-2
~7.8	d	H-5
~6.8	dd	H-6
~6.7	d	H-8
~5.5	br s	NH ₂

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~164	C-4
~152	C-7
~148	C-8a
~145	C-2
~128	C-5
~115	C-4a
~112	C-6
~100	C-8

Experimental Spectroscopic Data for 6-Aminoquinazolin-4(3H)-one (Isomer)

The following experimental data is for 6-aminoquinazolin-4(3H)-one and is provided as a reference for a structurally similar compound.[\[1\]](#)

¹H and ¹³C NMR Data for 6-Aminoquinazolin-4(3H)-one

Note: Detailed, tabulated NMR data for 6-aminoquinazolin-4(3H)-one was not available in the search results. The synthesis and characterization were mentioned, but specific peak assignments were not provided.[1]

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for the quinazolinone core and amino substituents are expected in the following regions:

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching (amine and amide)
3100-3000	Aromatic C-H stretching
1680-1640	C=O stretching (amide)
1620-1580	C=N stretching and aromatic C=C stretching
1600-1450	N-H bending

Mass Spectrometry (MS)

The mass spectrum of **7-Aminoquinazolin-4-ol** is expected to show a molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight.

Experimental Protocols

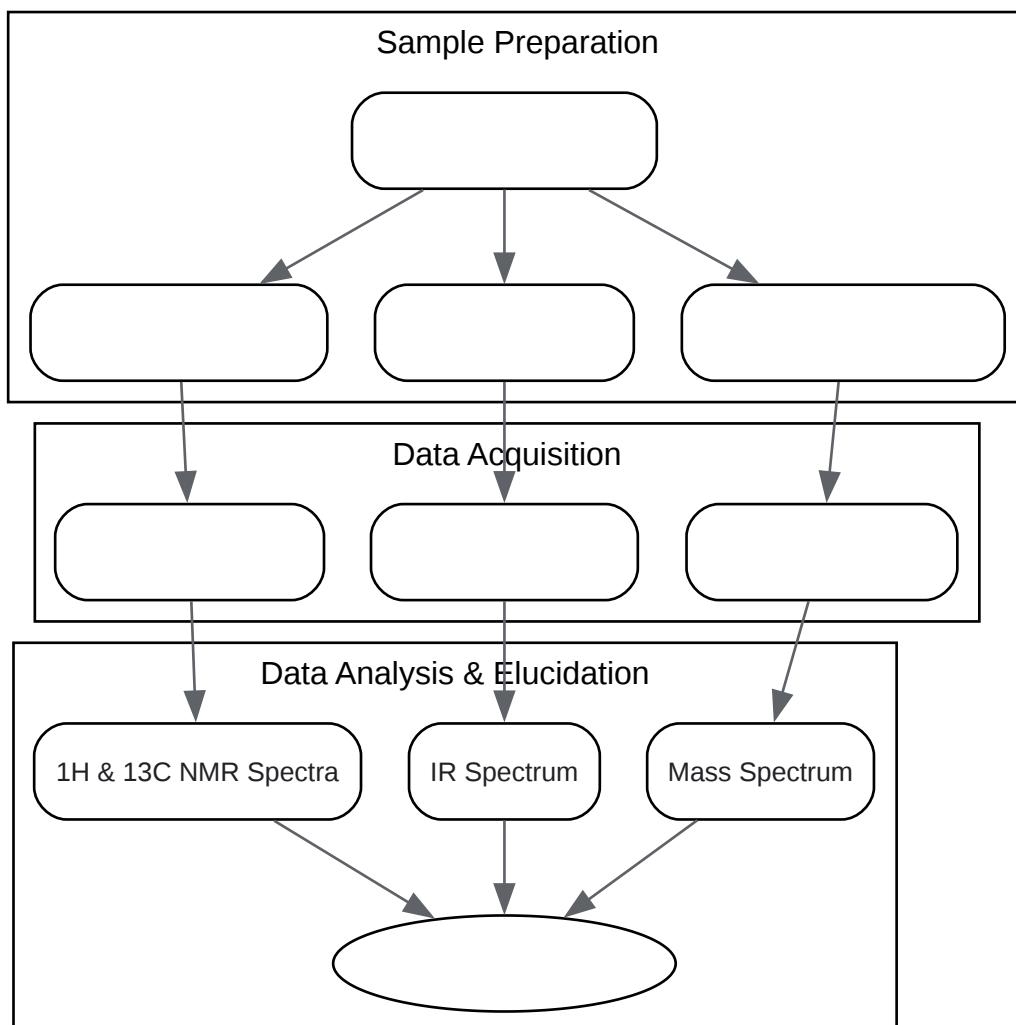
The following are generalized protocols for obtaining the spectroscopic data for quinazolinone derivatives.

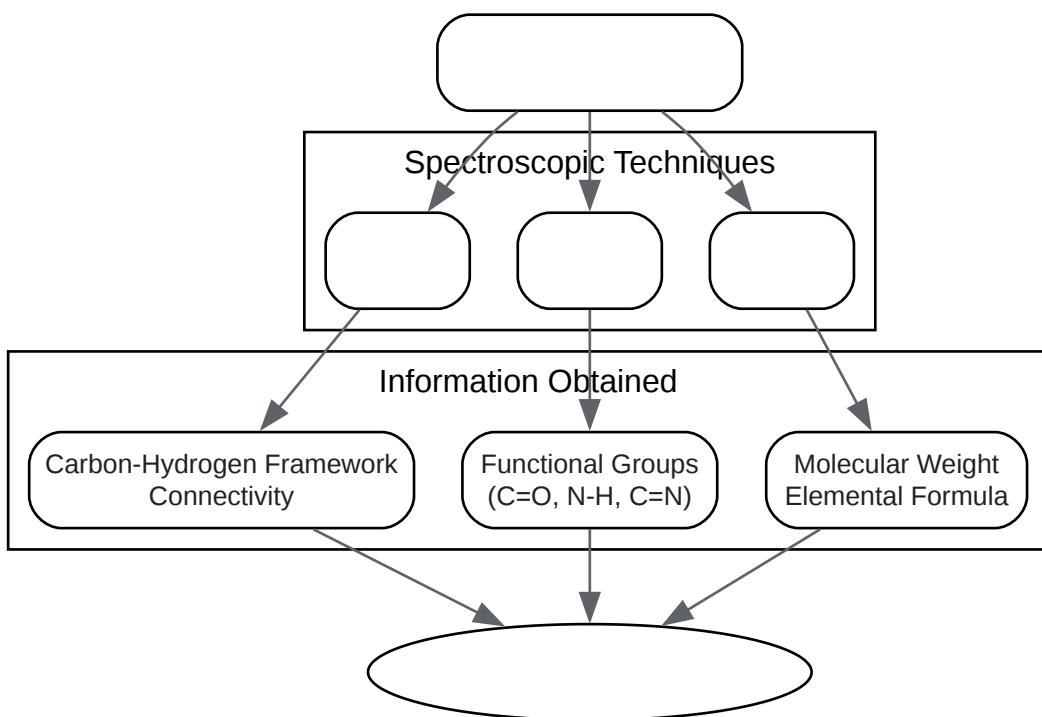
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling. A greater number of scans will be necessary compared to the ^1H NMR.
- Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy


- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
- Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques in structural elucidation.

[Click to download full resolution via product page](#)**Workflow for Spectroscopic Analysis**

[Click to download full resolution via product page](#)

Logical Relationship of Spectroscopic Data

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 7-Aminoquinazolin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184084#spectroscopic-data-nmr-ir-ms-for-7-aminoquinazolin-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com